6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is known for its unique structural features, which include a furan ring fused to a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves multiple molecular targets and pathways. For instance, in cancer cells, it has been shown to regulate the expression of pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, which in turn induce apoptosis . This compound also interacts with various signaling pathways, modulating cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
- 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one
- 4-methoxy-7H-furo[3,2-g]chromen-7-one
- 4,9-dimethoxy-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific isopropyl and dimethyl substitutions, which confer unique chemical properties and biological activities. These structural features make it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3,5-dimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O3/c1-8(2)15-10(4)12-5-11-9(3)7-18-13(11)6-14(12)19-16(15)17/h5-8H,1-4H3 |
InChI Key |
SMDDCAVQJBBRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)C(C)C)C |
Origin of Product |
United States |
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